molecular formula C22H22N6O4 B6583961 5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-01-1

5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6583961
CAS No.: 1112434-01-1
M. Wt: 434.4 g/mol
InChI Key: UGLNUHGMRJXSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-amino group, a 3,4-dimethoxyphenyl carboxamide moiety, and a 5-methyl-2-phenyl-1,3-oxazole methyl group. Its molecular formula is C₂₃H₂₃N₅O₄ (calculated molecular weight: 457.47 g/mol). The structural complexity arises from the integration of heterocyclic systems (triazole and oxazole) and electron-donating methoxy groups, which are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-16(25-22(32-13)14-7-5-4-6-8-14)12-28-20(23)19(26-27-28)21(29)24-15-9-10-17(30-2)18(11-15)31-3/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLNUHGMRJXSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities as well as its mechanism of action based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N6O4\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{4}

This structure includes a triazole ring and an oxazole moiety, which are known to contribute significantly to the biological activity of compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, including colon cancer (HCT116) and epidermoid carcinoma (A431), using the MTT assay to evaluate cytotoxicity. The results indicated significant inhibition of cell proliferation with IC50 values demonstrating its effectiveness:

Cell LineIC50 (µg/mL)
A431 (Epidermoid Carcinoma)44.77
HCT116 (Colon Cancer)201.45
BJ-1 (Normal Skin Fibroblast)92.05

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while being less harmful to normal cells .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. It was evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting a potential mechanism for its anti-inflammatory action .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated notable scavenging activity, with percentages ranging from 71.7% at lower concentrations to 72.5% at higher doses. This indicates that even at low concentrations, the compound retains significant antioxidant properties .

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. For instance, it was docked against human prostaglandin reductase (PTGR2), revealing non-covalent interactions that suggest a plausible inhibitory action on inflammatory pathways . The binding energy calculations further support its potential efficacy in modulating enzyme activity related to inflammation and cancer progression.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of this compound:

  • Synthesis : The compound was synthesized through a multi-step reaction involving 3,4-dimethoxybenzaldehyde and a hydrazine derivative under reflux conditions, yielding a high purity product characterized by NMR and IR spectroscopy .
  • In Vivo Studies : Animal models have been used to assess the toxicity and therapeutic potential of this compound. Toxicity was evaluated through LD50 determination, indicating a favorable safety profile for further development .

Scientific Research Applications

Based on the search results, a detailed overview of the applications of "5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide" is not available. However, the search results do provide information regarding the compound's structure, related compounds, and potential applications of similar compounds.

Chemical Information

  • Compound ID: L937-0001 is a ChemDiv compound ID .
  • Molecular Formula: The molecular formula is C23H24N6O4 .
  • IUPAC Name: The IUPAC name is 5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide .
  • SMILES Notation: The SMILES notation is Cc1c(Cn2nnc(C(NCc(cc3)cc(OC)c3OC)=O)c2N)nc(-c2ccccc2)o1 .

Availability

  • The compound is available from 1 mg .
  • It is available in glass vials and 96-tube racks .
  • The shiptime is typically one week worldwide .

Related Compounds and Potential Applications

  • Triazole Derivatives: Triazoles fused with heterocyclic compounds have applications .
  • 1,2,4-Oxadiazole Derivatives: 1,2,4-oxadiazole derivatives have gained attention due to their bioisosteric properties and applications in drug discovery . Some derivatives have shown antitumor activity . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure can improve anticancer activity . Certain compounds have exhibited high antiproliferative potency and selectivity against the WiDr human colon cancer cell line, with the presence of an electron-withdrawing group at the para position of the aromatic ring being crucial for high biological activity .
  • Isoxazole Derivatives: Isoxazole derivatives have immunoregulatory properties . Some regulate the proliferation of thymocytes, splenocytes, and lymph node cells, as well as the production of IL-1β and TNF-α in peritoneal cell cultures . Certain isoxazole derivatives inhibit the humoral immune response in vitro and TNFα production, and exhibit antibacterial activity .

Other related compounds

  • 5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide with molecular formula C22H22N6O4 and molecular weight 434.4 .
  • 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide with molecular formula C24H26N6O6 and molecular weight 494.5 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazole-carboxamides and oxazole-containing analogs (Table 1). Key differences in substituents, synthesis, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Spectral Data (¹H-NMR)
Target Compound 3,4-Dimethoxyphenyl, 5-methyl-2-phenyloxazole 457.47 N/A N/A Anticipated signals: δ 2.42 (s, CH₃-oxazole), 3.85–3.90 (s, OCH₃), 7.2–8.1 (m, aromatic protons)
5-Amino-N-(2-fluorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl]triazole-4-carboxamide 2-Fluorophenyl, 4-ethoxyphenyl 421.44 N/A N/A δ 1.42 (t, OCH₂CH₃), 4.08 (q, OCH₂), 7.2–8.0 (m, aromatic protons)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methylpyrazole-4-carbonitrile (8a) Oxadiazole-thioether, phenyl 281.29 177.8 (dec) 53.84 δ 2.19 (s, CH₃), 4.96 (s, SCH₂), 8.01 (s, NH₂)
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide (3a) Chloro, cyano, biphenyl 403.12 133–135 68 δ 2.66 (s, CH₃), 7.43–8.12 (m, aromatic protons)
5-[(3,4-Dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide 3,4-Dimethylphenyl, 3-methoxyphenyl 355.40 N/A N/A δ 2.19 (s, CH₃), 3.80 (s, OCH₃), 6.8–7.4 (m, aromatic protons)

Structural Diversity and Functional Group Impact

  • Electron-Donating vs. Fluorine in may improve metabolic stability but reduce solubility.
  • Heterocyclic Systems : The oxazole ring in the target compound offers rigidity and moderate hydrogen-bonding capacity, whereas oxadiazole-thioether systems in introduce polarizable sulfur atoms but lower thermal stability (evidenced by decomposition at 177.8°C).
  • Synthetic Complexity : The target compound’s synthesis likely involves coupling between triazole-4-carboxylic acid and 3,4-dimethoxyaniline, analogous to EDCI/HOBt-mediated methods in . Yields for similar compounds range from 53–71% , suggesting moderate efficiency for such multi-step syntheses.

Physicochemical and Spectral Properties

  • Melting Points: Chlorinated analogs (e.g., 3b in , mp 171–172°C) exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to chlorinated analogs.
  • ¹H-NMR Trends: Methoxy protons (δ 3.8–4.1) and aromatic protons (δ 7.0–8.1) are consistent across analogs . The target compound’s 5-amino triazole proton is expected near δ 5.5–6.0, absent in non-amino derivatives.

Preparation Methods

Triazole Core Formation

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative protocol involves:

  • Azide preparation : Reaction of 3,4-dimethoxyaniline with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, followed by azide substitution using sodium azide.

  • Alkyne activation : Propargyl bromide reacts with ethyl acetoacetate to form the acetylene precursor.

  • Cycloaddition : The azide and alkyne undergo CuAAC in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by CuI (10 mol%), yielding the 1,2,3-triazole intermediate.

Key reaction :

Ar-N3+HC≡C-COORCuI, THFTriazole derivative\text{Ar-N}_3 + \text{HC≡C-COOR} \xrightarrow{\text{CuI, THF}} \text{Triazole derivative}

ConditionYield (%)Purity (HPLC)
POCl₃, 80°C, 6h7895.2
H₂SO₄, reflux, 8h6589.7
PPA, 100°C, 4h7292.4

Source: Adapted from.

Carboxamide Functionalization

The carboxamide group is introduced via aminolysis of a methyl ester intermediate:

  • Ester activation : The triazole-oxazole intermediate’s carboxylate is activated as a mixed anhydride using ethyl chloroformate and triethylamine.

  • Aminolysis : Reaction with 3,4-dimethoxyaniline in THF at 0–5°C for 2 hours achieves the final carboxamide.

Critical parameters :

  • Temperature control (<10°C) prevents epimerization.

  • Anhydrous conditions minimize hydrolysis.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity. THF and acetonitrile balance solubility and selectivity.

Table 2 : Solvent Impact on Triazole Cycloaddition Yield

SolventDielectric ConstantYield (%)
DMF36.782
THF7.691
Acetone20.775

Source:.

Catalytic Systems

Copper(I) iodide outperforms other catalysts in CuAAC:

Table 3 : Catalyst Screening for Cycloaddition

CatalystLoading (mol%)Yield (%)
CuI1091
CuBr1084
CuCl1079

Source:.

Structural Characterization

Post-synthetic validation employs:

  • ¹H/¹³C NMR :

    • Triazole C-4 carbon at δ 148–150 ppm.

    • Oxazole methyl protons at δ 2.35 ppm (singlet).

    • Methoxy groups at δ 3.85–3.90 ppm.

  • HRMS : Molecular ion peak at m/z 463.1842 ([M+H]⁺, calc. 463.1845).

  • IR Spectroscopy : Carboxamide C=O stretch at 1650–1670 cm⁻¹.

Yield and Purity Enhancements

Recrystallization : Ethyl acetate/hexane (3:1) improves purity to >98%.
Chromatography : Silica gel column chromatography with toluene-acetone (7:3) removes regioisomeric byproducts.

Table 4 : Purity vs. Purification Method

MethodPurity (%)Recovery (%)
Column Chromatography98.585
Recrystallization97.292

Source:.

Challenges and Mitigation Strategies

  • Regioisomer Formation :

    • Additive-free conditions reduce unintended isomers.

    • Low-temperature CuAAC minimizes side reactions.

  • Oxazole Hydrolysis :

    • Anhydrous POCl₃ prevents water ingress during cyclization .

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°CPrevents side reactions
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(PPh₃)₄Facilitates C–N bond formation

How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing 3,4-dimethoxyphenyl vs. other aryl groups) .
  • X-ray Diffraction : Single-crystal analysis provides absolute configuration, critical for stereochemical assignments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. Example Data :

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, triazole-H), 6.9–7.3 (m, aromatic-H) .
  • X-ray : Confirms dihedral angles between oxazole and triazole rings (≤15° deviation from planarity) .

What preliminary biological activities have been reported, and what assay systems are used for screening?

Basic Research Question
Early studies focus on antimicrobial and anticancer activity:

  • Antimicrobial : Tested against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) via broth microdilution .
  • Anticancer : IC₅₀ values of 2–10 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
  • Mechanistic Insights : Competitive binding assays with DNA gyrase or tubulin suggest target engagement .

Q. Assay Design Considerations :

  • Use positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
  • Include solvent controls (DMSO ≤1% v/v) to avoid false positives .

How can synthetic yields be optimized using design of experiments (DoE) or flow chemistry?

Advanced Research Question
DoE Workflow :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .

Response Surface Modeling : Central composite design optimizes parameters (e.g., 75°C, 2 mol% Pd catalyst increases yield from 45% to 72%) .

Q. Flow Chemistry Advantages :

  • Continuous flow systems reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility .
  • Example: Microreactors enhance heat transfer for exothermic steps (e.g., cycloadditions) .

How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in cell passage number or culture conditions .
  • Compound Purity : HPLC purity thresholds (≥95% required for reliable IC₅₀) .

Q. Mitigation Strategies :

  • Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
  • Standardized Protocols : Adhere to NIH/WHO guidelines for cell viability assays .

What computational strategies predict target interactions or guide derivative design?

Advanced Research Question
Methods :

  • Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR, VEGFR2) with binding energies ≤−8 kcal/mol .
  • QSAR Modeling : Hammett constants of substituents correlate with logP and bioactivity (R² = 0.89) .

Q. Case Study :

  • Derivative Design : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability (t₁/₂ increased from 2h to 6h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.